molecular formula C14H10N4 B3139315 4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 477711-98-1

4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B3139315
CAS No.: 477711-98-1
M. Wt: 234.26 g/mol
InChI Key: IMXRLGXYSIWQDV-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that combines the structural features of pyrazole and pyrroloquinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized N-phenylpyrroles. One common method includes the following steps :

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This involves the reaction of pyrrole with alkynyl ketones.

    Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using palladium-catalyzed cross-coupling reactions.

    Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate.

    Gold-Catalyzed Cyclization: Cyclization of pyrazoles by alkyne groups.

    Final Cyclization: Cyclization using sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced pyrroloquinoxaline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoline: Similar in structure but lacks the pyrazole ring.

    Quinoxaline: Contains the quinoxaline core but lacks the pyrrole and pyrazole rings.

    Pyrazoloquinoline: Contains both pyrazole and quinoline rings but differs in the arrangement of nitrogen atoms.

Uniqueness

4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline is unique due to its combination of pyrazole and pyrroloquinoxaline structures, providing a versatile scaffold for drug development and biological research .

Properties

IUPAC Name

4-pyrazol-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-12-11(5-1)16-14(18-10-4-8-15-18)13-7-3-9-17(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRLGXYSIWQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline

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